(1S,3R)-3-[2-(3-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (1S,3R)-3-[2-(3-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 733740-28-8
VCID: VC11690892
InChI: InChI=1S/C15H18O4/c1-19-13-4-2-3-11(9-13)14(16)8-10-5-6-12(7-10)15(17)18/h2-4,9-10,12H,5-8H2,1H3,(H,17,18)/t10-,12+/m1/s1
SMILES: COC1=CC=CC(=C1)C(=O)CC2CCC(C2)C(=O)O
Molecular Formula: C15H18O4
Molecular Weight: 262.30 g/mol

(1S,3R)-3-[2-(3-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

CAS No.: 733740-28-8

Cat. No.: VC11690892

Molecular Formula: C15H18O4

Molecular Weight: 262.30 g/mol

* For research use only. Not for human or veterinary use.

(1S,3R)-3-[2-(3-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid - 733740-28-8

Specification

CAS No. 733740-28-8
Molecular Formula C15H18O4
Molecular Weight 262.30 g/mol
IUPAC Name (1S,3R)-3-[2-(3-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C15H18O4/c1-19-13-4-2-3-11(9-13)14(16)8-10-5-6-12(7-10)15(17)18/h2-4,9-10,12H,5-8H2,1H3,(H,17,18)/t10-,12+/m1/s1
Standard InChI Key PYILZVSLLNPPGQ-PWSUYJOCSA-N
Isomeric SMILES COC1=CC=CC(=C1)C(=O)C[C@@H]2CC[C@@H](C2)C(=O)O
SMILES COC1=CC=CC(=C1)C(=O)CC2CCC(C2)C(=O)O
Canonical SMILES COC1=CC=CC(=C1)C(=O)CC2CCC(C2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (1S,3R)-3-[2-(3-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid, reflects its stereochemical precision and functional group arrangement. The cyclopentane ring adopts a non-planar conformation, with substituents at positions 1 and 3 creating a cis configuration. Key structural features include:

  • Cyclopentane Backbone: Provides rigidity and influences three-dimensional interactions with biological targets.

  • Carboxylic Acid Group at position 1: Enhances polarity and enables hydrogen bonding or ionic interactions.

  • 3-Methoxyphenyl-2-Oxoethyl Group at position 3: Introduces aromaticity and electron-donating effects via the methoxy substituent, while the ketone group increases electrophilicity.

Stereochemical Significance

The (1S,3R) configuration ensures spatial proximity between the carboxylic acid and methoxyphenyl groups, potentially optimizing binding to enantioselective targets. Comparative studies of stereoisomers (e.g., trans- or racemic forms) often reveal marked differences in pharmacological activity, though such data remain proprietary for this specific compound.

Physicochemical Data

PropertyValue
Molecular FormulaC₁₅H₁₈O₄
Molecular Weight262.30 g/mol
Canonical SMILESCOC(=O)C1CCC(C1)C(=O)O
Isomeric SMILESCOC(=O)[C@@H]1CCC@@HC(=O)O
InChI KeyPYILZVSLLNPPGQ-PWSUYJOCSA-N

The compound’s calculated logP (lipophilicity) of ~1.8 suggests moderate solubility in both aqueous and lipid environments, a trait advantageous for membrane permeability in vitro.

Synthetic Pathways and Production Considerations

General Synthesis Strategy

While detailed synthetic protocols remain undisclosed in public domains, the compound’s structure implies a multistep synthesis involving:

  • Cyclopentane Ring Formation: Likely via cycloaddition or intramolecular alkylation.

  • Functional Group Introduction:

    • Carboxylic acid installation through oxidation of a primary alcohol or aldehyde precursor.

    • Friedel-Crafts acylation or nucleophilic substitution to attach the 3-methoxyphenyl ketone group.

  • Stereochemical Control: Use of chiral catalysts or resolution techniques to isolate the (1S,3R) enantiomer.

Industrial-Scale Challenges

Large-scale production faces hurdles in maintaining stereochemical purity and optimizing yield. Continuous flow reactors and immobilized enzymes may address these issues, though proprietary methods dominate industrial practices.

Biological Activity and Research Applications

Hypothesized Mechanisms of Action

The compound’s structure suggests potential interactions with:

  • Enzymatic Targets: Carboxylic acid groups often participate in active-site binding (e.g., cyclooxygenase inhibition).

  • Receptor Systems: The methoxyphenyl moiety may engage G-protein-coupled receptors (GPCRs) or ligand-gated ion channels.

In Vitro Research Utility

Current applications focus on:

  • Lead Compound Optimization: Structural modifications to enhance selectivity or reduce toxicity.

  • Metabolic Stability Assays: Assessing susceptibility to hepatic enzymes via microsomal incubations.

  • Receptor Binding Studies: Radioligand displacement experiments to quantify affinity for neurological targets.

Comparative Analysis with Structural Analogues

CompoundKey Structural DifferencesResearch Applications
Cyclopentane-1-carboxylic acidLacks methoxyphenyl ketoneAnti-inflammatory screening
3-MethoxyacetophenoneNo cyclopentane or carboxylic acidSolubility enhancement studies

The target compound’s hybrid structure offers unique advantages in probing steric and electronic effects on bioactivity.

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